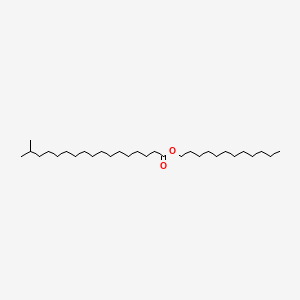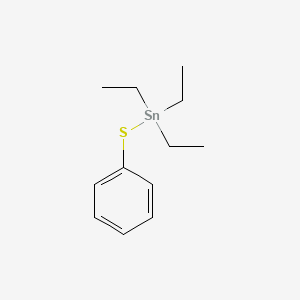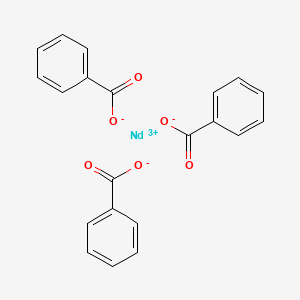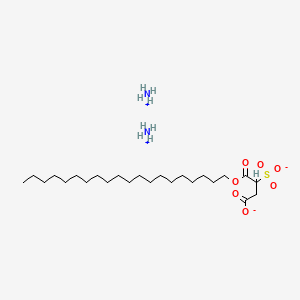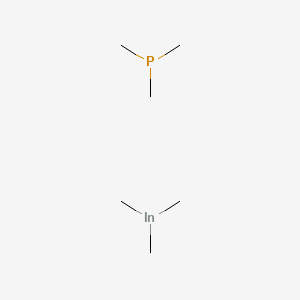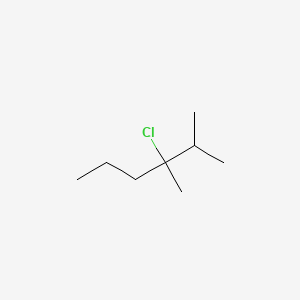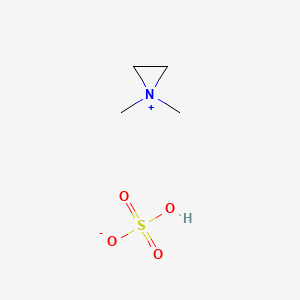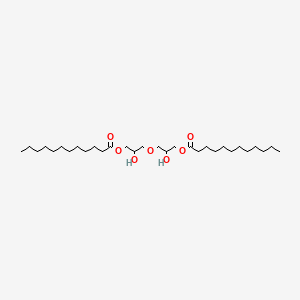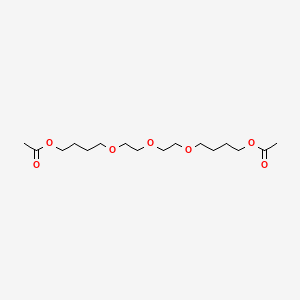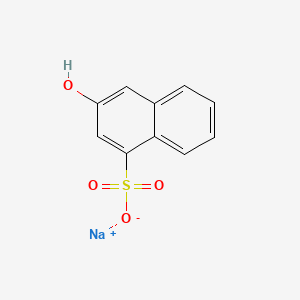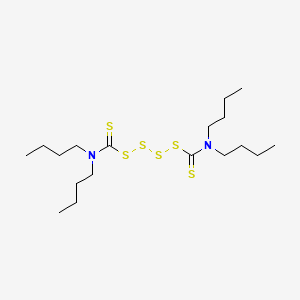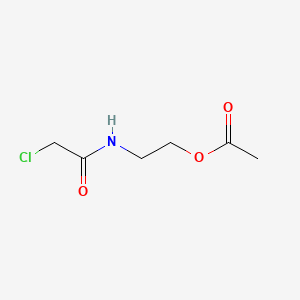
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate is an organic compound with the molecular formula C6H10ClNO3. It is a derivative of acetamide and is characterized by the presence of a chloroacetyl group and an acetyloxyethyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-1-oxoethyl)amino)ethyl acetate typically involves the reaction of 2-chloroacetyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethyl acetate acts as a nucleophile and attacks the carbonyl carbon of the 2-chloroacetyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-chloroacetyl chloride, ethyl acetate, triethylamine
Solvent: Dichloromethane
Temperature: 0-5°C
Time: 2-3 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioesters, and esters.
Hydrolysis: Formation of acetic acid and ethanol.
Oxidation: Formation of acetic acid.
Scientific Research Applications
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate has several applications in scientific research, including:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, including anticancer and antiviral agents.
Agrochemicals: Used in the synthesis of herbicides and insecticides.
Biochemistry: Used as a reagent in the study of enzyme mechanisms and protein modifications.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-1-oxoethyl)amino)ethyl acetate involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as an acylating agent, transferring the chloroacetyl group to nucleophilic substrates.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)acetamide
- 2-Chloro-N-(2-methoxyethyl)acetamide
- 2-Chloro-N-(2-ethoxyethyl)acetamide
Comparison
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate is unique due to the presence of both a chloroacetyl group and an acetyloxyethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, the ester group in this compound provides an additional site for hydrolysis and other reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
93783-16-5 |
|---|---|
Molecular Formula |
C6H10ClNO3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]ethyl acetate |
InChI |
InChI=1S/C6H10ClNO3/c1-5(9)11-3-2-8-6(10)4-7/h2-4H2,1H3,(H,8,10) |
InChI Key |
VQBLXJYMFADQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


